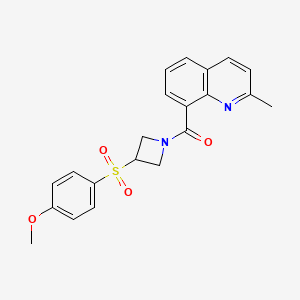

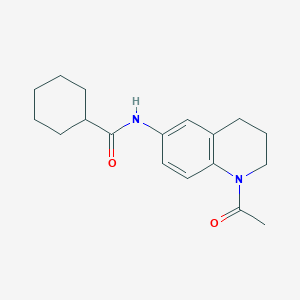

2-((1-(2-Phenoxypropanoyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

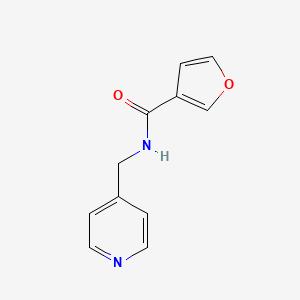

2-((1-(2-Phenoxypropanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as PPNO and has a molecular formula of C24H26N4O3. PPNO is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Transformations

The compound 2-((1-(2-Phenoxypropanoyl)piperidin-4-yl)oxy)nicotinonitrile is a notable subject in the realm of organic chemistry due to its involvement in various synthetic pathways and chemical transformations. Studies have highlighted novel rearrangement reactions leading to the formation of tetrahydroquinolinone and nicotinonitrile derivatives. For instance, Moustafa, Al-Mousawi, and Elnagdi (2011) discovered that 2-piperidinyl-tetrahydroquinolinones could be synthesized through reactions of enaminonitrile with 1,3-cyclohexanedione derivatives. This process signifies a one-step method for synthesizing structurally complex and functionally diverse compounds, showcasing the versatility of nicotinonitrile derivatives in chemical synthesis (M. Moustafa, S. Al-Mousawi, M. Elnagdi, 2011).

Role in Oxidation Reactions and Synthesis of Nitriles

The compound also plays a crucial role in the synthesis of nitriles and ketones through oxidation reactions. Moriarty, Vaid, Duncan, Ochiai, Inenaga, and Nagao (1988) explored the oxidation of primary aliphatic amines with iodosobenzene, leading to the production of corresponding nitriles, showcasing the importance of nicotinonitrile derivatives in facilitating chemical transformations that yield nitriles from amines (R. Moriarty, R. Vaid, M. P. Duncan, M. Ochiai, Minako Inenaga, Y. Nagao, 1988).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the structural motif of 2-((1-(2-Phenoxypropanoyl)piperidin-4-yl)oxy)nicotinonitrile is integral to the development of novel therapeutic agents. Research led by Murata Toshiki et al. (2004) involved synthesizing and evaluating a series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives as I kappaB kinase beta (IKK-beta) inhibitors. These derivatives exhibit potent anti-inflammatory activities, highlighting the potential of nicotinonitrile derivatives in developing new treatments for inflammatory diseases (Murata Toshiki et al., 2004).

Antioxidant and Anticancer Properties

The exploration of nitroxides, including derivatives of piperidine, showcases significant antioxidant and anticancer properties. Lewandowski and Gwoździński (2017) discuss the applications of nitroxides as both antioxidants and anticancer drugs, highlighting their ability to scavenge reactive free radicals, mimic superoxide dismutase activity, and potentially serve as therapeutic agents against various cancers. This research suggests that compounds related to 2-((1-(2-Phenoxypropanoyl)piperidin-4-yl)oxy)nicotinonitrile could contribute to advancements in cancer therapy and oxidative stress management (M. Lewandowski, K. Gwoździński, 2017).

Propiedades

IUPAC Name |

2-[1-(2-phenoxypropanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-15(25-17-7-3-2-4-8-17)20(24)23-12-9-18(10-13-23)26-19-16(14-21)6-5-11-22-19/h2-8,11,15,18H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKDFTGLTVDGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-Phenoxypropanoyl)piperidin-4-yl)oxy)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-propyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2977563.png)

![3-(5-chlorothiophen-2-yl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2977565.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)